molecular formula C10H16 B1220165 (+)-Camphene CAS No. 5794-03-6

(+)-Camphene

Cat. No. B1220165
CAS RN: 5794-03-6
M. Wt: 136.23 g/mol
InChI Key: CRPUJAZIXJMDBK-DTWKUNHWSA-N
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Description

Synthesis Analysis

Recent studies have introduced innovative synthesis strategies for compounds related to (+)-Camphene, such as the use of camphene in the synthesis of hollow NiO nanofibers via electrospinning for application in lithium-ion batteries (Jang Hyeok Oh et al., 2019). Additionally, camphene has been utilized in the total synthesis of natural products, showcasing its versatility and importance in organic synthesis (Keith P. Reber & Hannah E. Burdge, 2018).

Molecular Structure Analysis

The molecular structure of camphene derivatives has been elucidated through various analytical techniques, revealing the intricate details of their 3D hydrogen bonding network structures (Wang Zongde, 2012).

Chemical Reactions and Properties

Selective synthesis of camphene from isomerization of α- and β-pinene over heterogeneous catalysts has been achieved, demonstrating camphene's potential in transforming biomass-derived substances into high-value chemicals (J. E. Sánchez-Velandia et al., 2021). Research into the synthesis of camphene derivatives further underscores its economic value and wide-ranging applications (Weng Yu-hu, 2015).

Physical Properties Analysis

Ion exchange resins have been explored as catalysts for the isomerization of α-pinene to camphene, indicating camphene's significance in industrial applications and the importance of optimizing production processes (O. Chimal-Valencia et al., 2004).

Chemical Properties Analysis

Camphene's chemical properties, such as its reactivity in oxidation reactions and its potential in synthesizing industrially valuable compounds like isoborneol, isobornyl acetate, and camphor, have been rigorously studied. For instance, the oxidation of camphene with hydrogen peroxide in the presence of monolacunary Keggin heteropolyacid salts resulted in rare products with attractive olfactive properties (C. Vilanculo et al., 2019).

Scientific Research Applications

  • Synthesis and Applications in Various Industries :Camphene derivatives have significant practical value and are used in industries like fine chemicals, medicine, and materials. The synthesis and application research of various camphene derivatives such as alcohols, ethers, phenols, esters, and amides are well-documented, highlighting the economic value of this natural renewable resource (Weng Yu-hu, 2015).

  • Material Science and Engineering :

    • Porous Ceramics for Bone Tissue Engineering :Camphene has been used to create macroporous morphologies in polymeric microcarriers, which could be applied in bone tissue engineering. The introduction of camphene helps generate pores within the microsphere network, enhancing their applicability in cell delivery scaffolds for bone regeneration (Seok-Jung Hong, Hye-sun Yu, H. Kim, 2009).
    • Freeze-Casting Technique for Porous Ceramics :A camphene-based freeze-casting method has been adopted to create ZrO2 porous ceramics. This technique allows for control over pore volume fraction, channel size, and pore shape, making it potentially useful for novel ceramic structures (Jiecai Han, C. Hong, Xinghong Zhang, Jiancong Du, Wei Zhang, 2010).
  • Medical and Pharmaceutical Applications :

    • Hypolipidemic Action :Camphene exerts a hypolipidemic effect by affecting SREBP-1 and MTP expression. It has been shown to lower cholesterol and triglycerides in hyperlipidemic rats without affecting HMG-CoA reductase activity, suggesting its potential use in cardiovascular disease management (I. Vallianou, M. Hadzopoulou-Cladaras, 2016).
  • Environmental Science :

    • Atmospheric Chemistry and Aerosol Formation :Camphene, being a significant monoterpene emitted from various sources, plays a role in atmospheric chemistry and secondary organic aerosol (SOA) formation. Research has highlighted its importance in gas-phase chemistry and SOA yields, influencing air quality modeling and environmental assessments (I. Afreh, B. Aumont, M. Camredon, K. Barsanti, 2020).
  • Chemical Processes :

    • Isomerization Processes :Ion exchange resins have been used as a catalyst for the isomerization of α-pinene to camphene. This process is important for producing industrial intermediates like isoborneol and camphor, offering an alternative to conventional methods that use acidic TiO2 as a catalyst (O. Chimal-Valencia, A. Robau-Sánchez, V. Collins-Martínez, A. Aguilar-Elguezabal, 2004).

Safety And Hazards

Like many terpenes, (+)-Camphene is flammable and should be handled with care. It may cause skin and eye irritation, and its vapors can be harmful if inhaled. Appropriate safety measures should be taken when handling (+)-Camphene.


Future Directions

Research on (+)-Camphene and related terpenes is ongoing, with interest in their potential uses in perfumery, food additives, and therapeutic agents. Future research will likely focus on understanding their mechanisms of action and developing methods for their synthesis and extraction.


properties

IUPAC Name

(1R,4S)-2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7-8-4-5-9(6-8)10(7,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPUJAZIXJMDBK-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)C1=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@@H](C2)C1=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10872336
Record name (+)-Camphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10872336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Camphene

CAS RN

5794-03-6
Record name d-Camphene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5794-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Camphene, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-, (1R,4S)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+)-Camphene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane
Source European Chemicals Agency (ECHA)
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Record name CAMPHENE, (+)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54,000
Citations
M Tiwari, P Kakkar - Toxicology in vitro, 2009 - Elsevier
… In this study, two terpenoids camphene and geraniol were assessed for their cytoprotective … Both the test substances geraniol and camphene increased the cell viability significantly as …
Number of citations: 243 www.sciencedirect.com
NEL Hachlafi, T Aanniz, NE Menyiy… - Food Reviews …, 2023 - Taylor & Francis
… Moreover, camphene was also reported to exhibit anti-leishmanial, hepatoprotective, … ; camphene. The mechanisms of action involved and the potential application of camphene as a …
Number of citations: 48 www.tandfonline.com
I Vallianou, N Peroulis, P Pantazis… - PloS one, 2011 - journals.plos.org
… hypolipidemic action is associated with camphene. Administration of camphene at a dose of … Treatment of HepG2 cells with camphene led to a decrease in cellular cholesterol content to …
Number of citations: 121 journals.plos.org
X Liu, MN Rahaman, Q Fu, AP Tomsia - Acta biomaterialia, 2012 - Elsevier
… unidirectional freezing of camphene-based suspensions, followed by thermal annealing of the frozen constructs to grow the camphene crystals. After sublimation of the camphene, the …
Number of citations: 86 www.sciencedirect.com
X Liu, MN Rahaman, Q Fu - Acta biomaterialia, 2011 - Elsevier
… of camphene-based suspensions (10vol.% particles) on a cold substrate (−196C or 3C). By varying the annealing time (0–72h) to coarsen the camphene … of the camphene. The pore …
Number of citations: 128 www.sciencedirect.com
N Girola, CR Figueiredo, CF Farias, RA Azevedo… - Biochemical and …, 2015 - Elsevier
… activity of camphene has not been reported before. In this work we observed that camphene … All these results suggest that camphene is a candidate for cancer-therapy drug development…
Number of citations: 103 www.sciencedirect.com
S Kim, Y Choi, S Choi, Y Choi, T Park - Obesity, 2014 - Wiley Online Library
Objective The aim of this study was to investigate the protective effects of camphene on high‐fat diet (HFD)‐induced hepatic steatosis and insulin resistance in mice and to elucidate its …
Number of citations: 29 onlinelibrary.wiley.com
EM Elgendy, SA Khayyat - Russian Journal of Organic Chemistry, 2008 - Springer
… We also performed epoxidation of camphene (III) under … (IIIb) in the photochemical epoxidation of camphene (III) with hydrogen … data on photochemical epoxidation of camphene (III). It is …
Number of citations: 43 link.springer.com
S Findik, G Gündüz - Journal of the American Oil Chemists' …, 1997 - Wiley Online Library
… of technical pinene into camphene under laboratory … camphene flowed downward, while α-pinene vapor moved upward. In a Japanese patent (7), isomerization of pinene to camphene …
Number of citations: 70 aocs.onlinelibrary.wiley.com
JP Bain, AH Best, BL Hampton… - Journal of the …, 1950 - ACS Publications
… In view of these facts and thefact that our Z-camphene possesses the highest optical … boiled gently for four hours and the camphene allowed to steam distil. The camphene was collected …
Number of citations: 18 pubs.acs.org

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